![molecular formula C20H26N4O3 B2734110 (3-((3-环丙基-1,2,4-噁二唑-5-基甲基)哌啶-1-基)(6-异丙氧基吡啶-3-基)甲酮 CAS No. 1705939-05-4](/img/structure/B2734110.png)
(3-((3-环丙基-1,2,4-噁二唑-5-基甲基)哌啶-1-基)(6-异丙氧基吡啶-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone
is a complex organic molecule. It contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . The presence of intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed in similar structures .科学研究应用
合成和在药物发现中的应用
恶二唑的合成和生物活性:与所讨论化合物的核心结构类似,具有恶二唑环的化合物已被合成并对其生物活性进行了评估。例如,Holla 等人 (2004) 的研究详细介绍了源自 2-氯吡啶-5-乙酸的 1,3,4-恶二唑的合成,重点介绍了从氯甲基吡啶到恶二唑衍生物的过程,可能表明对这类化合物的杀虫活性感兴趣(Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004)。
杂环化合物在抗癌研究中的应用:Prasad 等人 (2018) 合成了一种同时具有哌啶和异恶唑部分的化合物,探索了其结构特征和抗增殖活性。该研究强调详细的结构分析,包括 Hirshfeld 表面分析,突出了杂环化合物在开发新的治疗剂中的重要性(Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018)。
分子相互作用研究用于药物设计:Shim 等人 (2002) 对大麻素受体拮抗剂的分子相互作用的研究突出了结构分析和分子建模在药物设计中的相关性。这项研究可能暗示具有哌啶部分的化合物(如查询化合物)的潜力,可用于探索受体结合和拮抗剂特性(Shim, Welsh, Cartier, Edwards, & Howlett, 2002)。
未来方向
The future directions for this compound could involve further exploration of its potential therapeutic applications, given the known activities of similar 1,2,4-oxadiazole derivatives . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
属性
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13(2)26-17-8-7-16(11-21-17)20(25)24-9-3-4-14(12-24)10-18-22-19(23-27-18)15-5-6-15/h7-8,11,13-15H,3-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVFWOFFSOGMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。